![molecular formula C20H20FN3OS B2735442 2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351789-74-6](/img/structure/B2735442.png)
2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has an amine group (NH2), a carboxamide group (CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amine, and carboxamide groups would significantly influence its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the carboxamide could undergo hydrolysis, and the thiazole ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar benzene rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Thiazole-based Compounds as Mycobacterium tuberculosis Inhibitors
One study explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, aiming to identify novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity (V. U. Jeankumar et al., 2013).
Carboxamide Derivatives for Cytotoxic Activity
Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These compounds, including derivatives with 4-fluorophenyl groups, exhibited potent cytotoxicity against murine leukemia and carcinoma models, with some showing curative effects in colon tumor models in mice (L. Deady et al., 2005).
Novel Synthesis Approaches
Research on the convenient synthesis of 2-substituted thiazole-5-carboxylates, including methods involving photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides, contributed to the development of moderate yields of thiazole-5-carboxylate esters. These synthesis methodologies offer pathways to various thiazole derivatives for further biological exploration (M. Fong et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethylanilino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-3-15-6-4-5-7-17(15)24-20-23-13(2)18(26-20)19(25)22-12-14-8-10-16(21)11-9-14/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXTTMOCBMRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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